1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine
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Overview
Description
1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine is a chemical compound with the molecular formula C15H10BrFN2 It is characterized by the presence of bromine, fluorine, and phenyl groups attached to an isoquinoline core
Preparation Methods
The synthesis of 1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl-isoquinoline precursor. The reaction conditions often require the use of specific reagents such as bromine (Br2) and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the isoquinoline ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine can be compared with other similar compounds such as:
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine: This compound has an additional fluorine atom on the phenyl ring, which may alter its chemical and biological properties.
1-Bromo-8-fluoro-4-phenylisoquinolin-3-amine: This compound lacks the amine group, which can significantly affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-bromo-8-fluoro-4-phenylisoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2/c16-14-13-10(7-4-8-11(13)17)12(15(18)19-14)9-5-2-1-3-6-9/h1-8H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXHYZDANRNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=C2C=CC=C3F)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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